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Disodium 5'-ribonucleotide - 80702-47-2

Disodium 5'-ribonucleotide

Catalog Number: EVT-518707
CAS Number: 80702-47-2
Molecular Formula: C20H23N9Na4O16P2
Molecular Weight: 799.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Disodium 5'-ribonucleotide is a flavor enhancer commonly used in the food industry. [, , , , ] It comprises a mixture of disodium 5'-inosinate and disodium 5'-guanylate. [] These nucleotides are naturally found in various foods, including meat, seafood, and vegetables. [] Disodium 5'-ribonucleotide is known to enhance the umami taste of food, making it more savory and palatable. [, ]

Disodium 5'-Inosinate

    Compound Description: Disodium 5'-inosinate (5’-IMP) is a nucleotide naturally occurring in some foods and is commonly used as a flavor enhancer []. It contributes to the umami taste, often described as savory or meaty.

    Relevance: Disodium 5'-inosinate is a key component of disodium 5'-ribonucleotide []. It is structurally similar to disodium 5'-ribonucleotide and shares its flavor-enhancing properties. Both compounds are often used together to enhance the umami taste in various food products.

Disodium 5'-Guanylate

    Compound Description: Disodium 5'-guanylate (5’-GMP) is another nucleotide known for its umami flavor-enhancing properties []. It is often used in conjunction with disodium 5'-inosinate to create a synergistic effect, resulting in a more potent umami taste.

    Relevance: Similar to disodium 5'-inosinate, disodium 5'-guanylate is a key component of disodium 5'-ribonucleotide []. Both compounds contribute to the overall umami taste enhancement provided by disodium 5'-ribonucleotide in food products.

5′-IMP

    Compound Description: 5′-IMP, short for 5’-inosine monophosphate, is the nucleotide responsible for the umami taste in some foods [].

    Relevance: 5′-IMP is the core structure of disodium 5'-inosinate, a component of disodium 5'-ribonucleotide []. Disodium 5'-ribonucleotide, through its constituent 5’-IMP, contributes to the umami taste enhancement in food applications.

5′-GMP

    Compound Description: 5′-GMP stands for 5’-guanosine monophosphate, a nucleotide contributing to the umami taste profile [].

    Relevance: Similar to 5'-IMP, 5′-GMP is the core structure of disodium 5'-guanylate, another component of disodium 5'-ribonucleotide []. The presence of 5′-GMP within disodium 5'-ribonucleotide contributes to its umami taste-enhancing properties in food.

L-Cysteine Hydrochloride

    Compound Description: L-cysteine hydrochloride is the hydrochloride salt form of L-cysteine, a naturally occurring amino acid. It is often used in food applications for its antioxidant properties and its ability to improve the texture of dough [].

    Relevance: L-cysteine hydrochloride is used in conjunction with disodium 5'-ribonucleotide in the development of peptide-rich flavor bases []. While not directly structurally related, its role in these flavor bases suggests a potential synergistic effect with disodium 5'-ribonucleotide in flavor development.

Glutamic Acid (Glutamate)

    Compound Description: Glutamic acid, or its ionized form glutamate, is an amino acid naturally present in many foods and is also commonly used as a flavor enhancer in the form of monosodium glutamate (MSG) [, ]. It provides the characteristic umami taste.

    Relevance: Glutamic acid works synergistically with disodium 5'-ribonucleotide to enhance the umami taste in food []. While structurally distinct, both compounds are known for their potent flavor-enhancing properties and are often used together to achieve a more pronounced savory taste in food products.

Source and Classification

Disodium 5'-ribonucleotide can be obtained through natural sources such as yeast extracts or produced synthetically. It is classified as a nucleotide and is often used in food additives due to its flavor-enhancing properties. The compound is recognized for its ability to synergistically enhance the taste when combined with other flavoring agents.

Synthesis Analysis

Methods of Synthesis

Disodium 5'-ribonucleotide can be synthesized through several methods:

  1. Microbial Fermentation: This method involves fermenting carbohydrates using specific microorganisms, which produce nucleotides that are subsequently extracted and purified. The fermentation process can yield high purity and reduced by-products, making it a preferred method for industrial production .
  2. Chemical Synthesis: This approach includes the reaction of nucleosides with phosphoryl dihalides to form nucleoside phosphodiesters, which are then converted into disodium 5'-ribonucleotide through radical substitution reactions and salification processes .
  3. Enzymatic Processes: Enzymatic hydrolysis can also be employed to produce disodium 5'-ribonucleotide from ribonucleic acid precursors, although this method may be more complex and costly compared to microbial fermentation .

Technical Details

The chemical synthesis typically involves:

  • Preparing a phosphoryl dihalide.
  • Reacting nucleosides with the phosphoryl dihalide to create nucleoside phosphodiesters.
  • Performing radical substitution reactions followed by salification to yield disodium 5'-ribonucleotide.

The yield from these processes can reach up to 95%–98% under optimized conditions, showcasing high efficiency in production .

Molecular Structure Analysis

Disodium 5'-ribonucleotide has a complex molecular structure characterized by its phosphate backbone and ribose sugar. The molecular formula for disodium 5'-ribonucleotide is C10H13N4O8PC_{10}H_{13}N_4O_8P with an InChI key that provides detailed structural information.

Structural Data

  • Molecular Weight: Approximately 383.2 g/mol.
  • Key Functional Groups: Phosphate groups, ribose sugar, and nitrogenous bases.
  • Structural Representation: The structure features a ribose sugar linked to a phosphate group at the 5' position and nitrogenous bases contributing to its nucleotide classification.
Chemical Reactions Analysis

Disodium 5'-ribonucleotide primarily undergoes substitution reactions. Key reactions include:

  1. Formation of Free Acids: When reacted with hydrochloric acid, disodium 5'-ribonucleotide yields inosine monophosphate and guanosine monophosphate as major products.
  2. Hydrolysis Reactions: It can also participate in hydrolysis under specific conditions, leading to the breakdown into its constituent nucleotides .

Technical Details of Reactions

  • Reagents Used: Hydrochloric acid for conversion into free acids; sodium hydroxide during initial synthesis.
  • Reaction Conditions: Typically conducted under controlled pH and temperature settings to optimize yield and minimize by-products.
Mechanism of Action

Disodium 5'-ribonucleotide enhances flavor primarily through its interaction with taste receptors on the tongue. It activates umami receptors, leading to an increased perception of savory flavors. The mechanism involves:

Data from sensory studies indicate that disodium 5'-ribonucleotide significantly enhances the umami taste in food products when used in conjunction with other flavor enhancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with acids and bases; sensitive to hydrolysis if not stored properly.

Relevant analyses have shown that disodium 5'-ribonucleotide maintains its integrity when stored in dry conditions away from direct sunlight .

Applications

Disodium 5'-ribonucleotide finds extensive applications in various fields:

  1. Food Industry: Widely used as a flavor enhancer in processed foods, sauces, soups, and snacks due to its umami properties.
  2. Nutritional Supplements: Incorporated into dietary supplements aimed at improving taste while providing nutritional benefits.
  3. Research Applications: Utilized in biochemical research for studying nucleotide interactions and enzymatic pathways related to nucleic acids.

The compound's ability to enhance flavors while being generally recognized as safe makes it a valuable ingredient in modern food technology .

Biosynthesis and Production Methodologies of Disodium 5'-Ribonucleotides

Disodium 5′-ribonucleotides (E635), commercially known as I+G, is a critical flavor enhancer composed of equimolar proportions of disodium inosinate (IMP) and disodium guanylate (GMP). Its industrial production leverages advanced microbial biotechnology and sophisticated downstream processing to achieve high-purity nucleotide mixtures. This section details the scientific and engineering foundations of its manufacturing pipeline.

Microbial Fermentation Pathways for Nucleotide Bioproduction

Microbial production of 5'-ribonucleotides primarily occurs through de novo and salvage pathways within bacterial hosts:

  • De Novo Synthesis: Microorganisms like Corynebacterium stationis and Escherichia coli synthesize inosine monophosphate (IMP) from phosphoribosyl pyrophosphate (PRPP) through a complex, ATP-dependent 10-step enzymatic cascade. IMP serves as the central branch point for purine nucleotide biosynthesis. Guanosine monophosphate (GMP) is derived from IMP via oxidation by IMP dehydrogenase (GuaB) and subsequent amination by GMP synthase (GuaA) [3] [9].
  • Salvage Pathways: Microbes efficiently recycle exogenous purine bases (hypoxanthine, guanine) via phosphoribosyltransferases (Hpt, Gpt), directly generating IMP and GMP with lower energy expenditure than de novo synthesis. This pathway is industrially exploited by supplementing fermentation media with purine precursors [3].

The thermodynamic challenges of nucleotide biosynthesis—particularly allosteric feedback inhibition by end-products—necessitate meticulous pathway regulation. For instance, IMP dehydrogenase is strongly inhibited by GMP, while PRPP amidotransferase (the first enzyme in de novo IMP synthesis) is suppressed by AMP and GMP [9].

Strain Optimization in Corynebacterium stationis and Escherichia coli Systems

Industrial nucleotide production relies on hyperproducing strains developed through systematic mutagenesis and genomic engineering:

  • Corynebacterium stationis Engineering: Historically, random mutagenesis of C. stationis (formerly C. ammoniagenes) generated strains capable of excreting IMP into the extracellular medium—a trait absent in wild-type strains. Recent genomic analyses identified five recurrently mutated transporter genes in industrial IMP/XMP producers. Among these, a Major Facilitator Superfamily (MFS) transporter (gene cs0286) with a glycine-to-glutamate substitution at position 64 (G64E) demonstrated significantly enhanced IMP export. Molecular dynamics simulations revealed that the G64E mutation strengthens transmembrane helix interactions via the conserved "RxxQG" motif, facilitating conformational shifts for substrate efflux. Strains expressing this mutant transporter achieved >250% higher extracellular IMP accumulation compared to controls [3].
  • Escherichia coli Modifications: E. coli systems benefit from extensive genetic tools for pathway optimization. In cytidine 5'-monophosphate (5'-CMP) production (structurally analogous to purine nucleotides), knockout of degradation genes (cdd, cmk, nupG) in strain CM006 reduced nucleotide catabolism, elevating 5'-CMP titers 134.7-fold over the wild-type MG1655. Further integration of nudG (encoding a 5'-CMP diphosphate hydrolase) reduced orotic acid accumulation and alleviated feedback inhibition, pushing titers to 338.2 mg/L [9].

Table 1: Key Genetic Modifications in Industrial Nucleotide-Producing Strains

Host OrganismTarget Gene/PathwayModificationImpact on Production
C. stationisMFS Transporter (cs0286)G64E point mutationEnhanced IMP export via improved efflux
E. coliPyrimidine degradationΔcdd, Δcmk, ΔnupGBlocked 5'-CMP degradation
E. coliPRPP synthesisprs overexpressionIncreased precursor supply
E. coliOxidative stress responsesodB and katE expressionImproved cell viability & titer

Metabolic Engineering for Enhanced 5'-Ribonucleotide Yield

Beyond conventional mutagenesis, precision metabolic rewiring addresses bottlenecks in nucleotide biosynthesis:

  • Precursor Amplification: Phosphoribosyl pyrophosphate (PRPP) is a rate-limiting precursor for both IMP and GMP synthesis. Overexpression of PRPP synthetase (prs) in E. coli CM012 increased carbon flux toward 5'-CMP, achieving a titer of 417.9 mg/L—the highest reported for this nucleotide [9].
  • Degradation Pathway Blocking: Knocking out nucleoside hydrolases (rihA, rihB, rihC) and phosphatases in E. coli prevents the conversion of purine nucleosides/nucleotides to non-active bases, significantly boosting IMP/GMP recovery [9].
  • Enzyme Engineering: Optimization of 5'-phosphodiesterase (5'-PDE) is critical for hydrolytic production from RNA. Extraction from barley malt rootlets—a brewing industry waste—yielded a cost-effective enzyme with high specificity for 5'-ribonucleotide release. Enzyme activity was maximized at pH 5.3 and 69°C, with malt root particle size and water-to-root ratio (12:1 w/w) identified as key extraction parameters. This enzymatic hydrolysis converted 85.86% of brewer’s yeast RNA into 5'-ribonucleotides [5].

Downstream Processing: Purification and Stabilization Techniques

Post-fermentation processing isolates and stabilizes nucleotides from complex broths:

  • Separation & Purification: Initial separation employs ultrafiltration or activated charcoal adsorption to remove cellular debris and proteins. Subsequent ion-exchange chromatography isolates nucleotides based on charge differences. For I+G, this step separates IMP (retention time: 8–10 min) and GMP (12–15 min) using anion-exchange resins at pH 3.5. Final crystallization is achieved by adding ethanol and adjusting pH to 7.0–8.5, forming disodium salts [5] [6].
  • Stabilization & Formulation: Due to high hygroscopicity, crystallized disodium 5'-ribonucleotides are dried to a moisture content of ≤25% and blended with anti-caking agents. The powder is packaged under inert gas (N₂) to prevent oxidation and moisture absorption. Specifications require ≥97% purity for IMP+GMP combined, with transmittance (measuring clarity) at ≥95% to ensure optical purity [6] [7].

Table 2: Downstream Processing Parameters for Disodium 5'-Ribonucleotides

Processing StepKey ParametersTarget Specification
RNA HydrolysispH 5.3, 69°C, 15 min85.86% 5'-nucleotide yield
Ion-Exchange ChromatographypH 3.5, NaCl gradientIMP/GMP separation efficiency >95%
CrystallizationEthanol addition, pH 7.0–8.5Crystal size 20–50 µm
Final DryingMoisture content ≤25%Water activity (aw) <0.3

Properties

CAS Number

80702-47-2

Product Name

Disodium 5'-ribonucleotide

IUPAC Name

tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate

Molecular Formula

C20H23N9Na4O16P2

Molecular Weight

799.4

InChI

InChI=1S/C10H14N5O8P.C10H13N4O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;4-,6-,7-,10-;;;;/m11..../s1

InChI Key

TVLJNOHNHRBUBC-SIHAWKHTSA-J

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

Solubility

Soluble in water, sparingly soluble in ethanol practically insoluble in ethe

Synonyms

disodium 5'-ribonucleotide
Galantin

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

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